molecular formula C18H15NO3 B2525024 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-02-4

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone

Cat. No.: B2525024
CAS No.: 336188-02-4
M. Wt: 293.322
InChI Key: APRIISRIZGSNGH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone according to IUPAC rules. This designation reflects:

  • Indole scaffold : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • Substituents :
    • 1H-indol-3-yl group : Indicates the hydrogen atom is retained on the nitrogen atom (1H), with substitution at the 3-position.
    • 4-methoxybenzoyl group : A benzoyl moiety (C₆H₅CO-) with a methoxy (-OCH₃) substituent at the para position.
    • Ethanone group : A ketone functional group (C=O) attached to the indole’s 3-position.

The CAS Registry Number assigned to this compound is 336188-02-4 , a unique identifier for tracking in chemical databases and regulatory registries.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₈H₁₅NO₃ , with a molecular weight of 293.32 g/mol .

Key Structural Features and Isomerism
Feature Description Isomerism Considerations
Indole core Bicyclic aromatic system with nitrogen at position 1. No stereochemistry due to planar structure.
Benzoyl substituent 4-Methoxybenzoyl group attached to indole’s nitrogen. Para-methoxy substitution is fixed; no positional isomers.
Ethanone group Ketone group at position 3 of the indole ring. No tautomerism observed.

The absence of chiral centers or variable substituent positions eliminates stereochemical or positional isomerism in this compound.

Synonymous Designations and Registry Identifiers

The compound is referenced under multiple identifiers across chemical databases. Table 1 summarizes key synonyms and registry information.

Synonym Registry Identifier Source
1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]ethan-1-one CAS: 336188-02-4 PubChem, ChemSpider
Ethanone, 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]- MDL: MFCD04124820 BLDpharm, Sigma-Aldrich
1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone ChEMBL: CHEMBL1717503 PubChem, EPA Comptox
This compound DSSTox: DTXSID501325575 EPA Comptox

Additional identifiers :

  • InChI : 1S/C18H15NO3/c1-12(20)16-11-19(17-6-4-3-5-15(16)17)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3
  • SMILES : CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Comparative Analysis of Naming Conventions in Major Chemical Databases

Naming conventions vary slightly across databases, reflecting differences in priority rules or formatting preferences. Table 2 highlights discrepancies and standardizations.

Database Preferred Name Notes
PubChem This compound Follows IUPAC nomenclature strictly; includes hydrogenation state.
ChemSpider Ethanone, 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]- Omits explicit numbering of substituents beyond the principal chain.
Sigma-Aldrich 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]ethan-1-one Uses "ethan-1-one" to emphasize ketone positionality.
EPA Comptox 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone Simplifies "1H-indol" to "indol", assuming standard hydrogenation.

Key Observations :

  • Hydrogenation State : PubChem explicitly includes "1H-indol" to denote retained hydrogen, while others omit it due to convention.
  • SMILES/InChI Consistency : Structural representation aligns across databases, confirming identical connectivity.

Properties

IUPAC Name

1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)16-11-19(17-6-4-3-5-15(16)17)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRIISRIZGSNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325575
Record name 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

336188-02-4
Record name 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone typically involves the reaction of 4-methoxybenzoyl chloride with indole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone serves as a building block in organic synthesis. It is utilized in creating more complex molecules and acts as a reagent in various chemical reactions. Its unique structure allows for diverse reactivity patterns, making it valuable for synthetic chemists.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have focused on its ability to inhibit certain biological pathways that are crucial in disease progression. For instance, it may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Medicine

The compound is under investigation for its potential as a therapeutic agent against various diseases. Preliminary studies suggest it may have efficacy in treating conditions such as cancer and infections due to its biological activity profile. Ongoing research aims to elucidate its mechanisms of action and therapeutic windows .

Industry

In industrial applications, this compound is explored for developing new materials , particularly those with non-linear optical properties. Its unique chemical structure makes it suitable for applications in advanced materials science.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their biological or chemical distinctions:

Compound Name Substituents (Position) Key Properties/Activities Reference
1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone 1-(4-Methoxybenzoyl), 3-acetyl Not explicitly reported; inferred lipophilicity and electronic modulation
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a) 3-(p-Tolylpropenone) Anticancer activity (thiazole/thiadiazole derivatives) [1]
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone (68) 1-(4-Ethylphenylsulfonyl), 3-acetyl Anti-HIV-1 activity (IC₅₀ = 2.7 μM) [13]
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone 1-(2-Morpholinoethyl), 3-(4-methoxybenzoyl) Structural complexity; potential CNS activity [16]
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone 1-(6-Chloro-3-pyridinylmethyl), 3-acetyl Insecticidal/nematicidal applications [18]

Key Observations :

  • Substituent Position and Activity: The 1-position substituent significantly impacts biological activity. For example, sulfonyl groups (e.g., compound 68) enhance anti-HIV-1 activity, while propenone chains (e.g., 3a) are associated with anticancer effects . The 4-methoxybenzoyl group in the target compound may optimize interactions with aromatic residues in target proteins due to its electron-rich nature.
  • Synthetic Routes : Similar compounds are synthesized via Claisen-Schmidt condensation (e.g., 3a, 3b) or Friedel-Crafts acylation . The target compound likely requires acylation of 3-acetylindole with 4-methoxybenzoyl chloride.
Physicochemical Properties
  • Spectroscopic Characterization : Like other 3-acetylindoles, the target compound would show distinct ¹H/¹³C NMR signals for the acetyl group (~2.6 ppm for CH₃, ~200 ppm for carbonyl) and aromatic protons (6.5–8.5 ppm) .
  • Crystallography: Analogues such as 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone have been characterized via X-ray diffraction, highlighting planar indole moieties and intermolecular π-π interactions .
Challenges and Opportunities
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize cytotoxicity, antiviral, and pharmacokinetic assays.
  • Structure-Activity Relationship (SAR) : Systematic modification of the 1-position (e.g., replacing 4-methoxybenzoyl with sulfonyl or alkyl groups) could optimize activity .

Biological Activity

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone, also known as 1-(4-methoxy-1H-indol-3-yl)ethanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 73260-12-5
  • Structure : The compound features an indole ring system substituted with a methoxybenzoyl group and an ethanone moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with indole derivatives under basic conditions. This method allows for the introduction of the methoxybenzoyl group at the indole position, resulting in a compound with potential pharmacological properties.

Anticancer Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and Bcl family proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase activation has been observed in studies involving related indole derivatives. Caspases are crucial for the execution phase of cell apoptosis.
  • Inhibition of Cell Proliferation : The compound has shown potential to inhibit DNA biosynthesis in cancer cells, leading to reduced cell viability.
  • Multitarget Interaction : In silico studies suggest that these compounds may interact with multiple biological targets, enhancing their therapeutic efficacy against cancer .

Case Studies

Several studies have reported on the biological effects of related indole compounds:

  • A study conducted on various indole derivatives demonstrated that those substituted with methoxy groups exhibited moderate to high anticancer activity against MCF-7 cells, with specific derivatives showing up to 70% inhibition at certain concentrations .
Compound NameCell LineViability (%) at 100 µM
This compoundMCF-740.30 ± 2
SCT Compounds (various)MDA-MB-23133.86 ± 2

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone, and how can reaction yields be improved?

Methodological Answer:
A common approach involves condensation reactions between indole derivatives and methoxybenzoyl precursors. For example, analogous pyrazoline derivatives are synthesized via refluxing ketones with hydrazine derivatives in ethanol, using anhydrous potassium carbonate as a base (similar to methods in ). Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of indole to benzoyl chloride), inert atmospheres to prevent oxidation, and recrystallization from ethanol or DMF for purity . Monitoring reaction progression via TLC or HPLC ensures timely termination to minimize byproducts .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR : The methoxy group (δ ~3.8 ppm in 1^1H NMR) and carbonyl (C=O, δ ~190-200 ppm in 13^{13}C NMR) are diagnostic. Indolic protons appear as multiplets (δ 7.0–8.5 ppm), with distinct coupling patterns confirming substitution positions .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O of methoxy) validate functional groups. Compare with reference spectra of structurally similar compounds (e.g., 3-acetylindole in ) .

Advanced: What challenges arise in resolving the crystal structure of this compound via X-ray crystallography, and how are they addressed?

Methodological Answer:
Crystallization challenges include polymorphism and twinning due to flexible substituents (e.g., methoxybenzoyl group). Use SHELX software for refinement, particularly SHELXL for small-molecule structures, to handle weak diffraction data or partial disorder . Hydrogen-bonding networks (e.g., C–H···O interactions, as in ) stabilize the lattice; data collection at low temperatures (100 K) improves resolution. For ambiguous electron density, DFT-optimized molecular geometries can guide refinement .

Advanced: How can computational modeling (DFT, MD) predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers the LUMO energy, enhancing reactivity at the indole C3 position. Molecular dynamics (MD) simulations assess conformational stability in solvents, guiding solvent selection for synthesis . Validate computational results against experimental X-ray bond lengths (e.g., C=O: ~1.22 Å) and angles .

Advanced: What structure-activity relationship (SAR) insights can guide bioactivity studies of analogous compounds?

Methodological Answer:
Modifications at the indole N1 or methoxybenzoyl positions influence bioactivity. For instance, elongation of alkyl chains (e.g., pentyl substituents in ) enhances lipophilicity and membrane permeability. Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to study antioxidant or antimicrobial activity shifts. Use in vitro assays (e.g., MIC for antimicrobial studies) paired with docking simulations to correlate structural features with target binding .

Basic: How is this compound validated as a reference standard in chromatographic analysis?

Methodological Answer:
Calibrate HPLC/GC systems using high-purity samples (≥98% by NMR). Retention time reproducibility and spike-recovery tests (e.g., 95–105% recovery in spiked matrices) confirm reliability. Compare with commercial standards (e.g., 3-acetylindole in ) for cross-validation. Document linearity (R2^2 > 0.99) across concentration ranges relevant to experimental samples .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonding) play in its solid-state packing?

Methodological Answer:
In crystal lattices, bifurcated C–H···O hydrogen bonds (e.g., 2.50–2.80 Å) connect molecules into 1D chains, as observed in analogous indole derivatives (). π-π stacking between indole and benzoyl rings (3.5–4.0 Å spacing) stabilizes layered arrangements. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O vs. H···H contacts) .

Basic: How does solvent polarity affect the compound’s stability during storage?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis of the methoxy group under acidic conditions. Stability studies (HPLC monitoring over 30 days) show ethanol or acetonitrile as optimal for long-term storage at –20°C. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Advanced: How do dihedral angles between aromatic rings influence its physicochemical properties?

Methodological Answer:
X-ray data from analogous compounds (e.g., dihedral angles of 6.69° and 74.88° between indole and benzoyl rings in ) reveal planar vs. twisted conformations. Planar structures enhance π-conjugation, red-shifting UV-Vis absorption maxima. Twisted geometries reduce crystallinity, affecting solubility. Measure angles using single-crystal XRD or optimize via DFT .

Advanced: Can this compound serve as a synthon for designing bioactive heterocycles?

Methodological Answer:
Yes. The indole core acts as a scaffold for functionalization:

  • Sulfonation at C3 (e.g., ) introduces electrophilic sites for nucleophilic substitution.
  • Methoxybenzoyl group can be replaced with pharmacophores (e.g., morpholinoethyl in ) to target receptors.
  • Pyrazoline hybrids () demonstrate antimicrobial potential, guiding lead optimization .

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